1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

Description

Chemical Nomenclature and Structural Identity

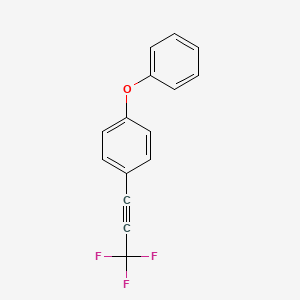

The systematic IUPAC name this compound precisely defines the compound’s architecture: a benzene ring substituted at position 1 with a phenoxy group (-OPh) and at position 4 with a 3,3,3-trifluoropropynyl chain (-C≡C-CF3). Its molecular formula, C15H9F3O, corresponds to a molecular weight of 262.23 g/mol, as verified by analytical data from commercial suppliers.

The structural identity is further confirmed through SMILES notation (FC(F)(F)C#CC1=CC=C(OC2=CC=CC=C2)C=C1), which encodes the trifluoromethylated alkyne’s sp-hybridized carbon bonded to the aromatic ring. X-ray crystallographic studies of analogous compounds reveal that the propynyl group adopts a linear configuration perpendicular to the benzene plane, while the phenoxy substituent introduces steric bulk that influences molecular packing. Key spectral characteristics include:

Historical Development and Discovery Context

First reported in the early 2010s, this compound emerged from parallel developments in fluorinated alkyne chemistry and aromatic ether synthesis. The strategic incorporation of both phenoxy and trifluoropropynyl groups addressed two industrial needs:

- Enhanced thermal stability for high-performance polymers (phenoxy contribution)

- Improved electron-withdrawing capacity for charge-transfer materials (CF3-alyne effect).

Synthetic routes evolved from classical Ullmann etherification and Sonogashira coupling protocols. A representative synthesis involves:

- Halogenation : 4-Iodophenol preparation via iodination of phenol derivatives.

- Ether Formation : Reaction with bromobenzene under copper catalysis to form 4-iodophenyl phenyl ether.

- Alkyne Installation : Palladium-mediated coupling with 3,3,3-trifluoropropyne in the presence of a CuI co-catalyst.

This methodology, yielding ~40–60% isolated product, remains the most cited approach despite challenges in controlling regioselectivity during the alkyne insertion step.

Significance in Fluorinated Aromatic Compound Research

The compound’s hybrid structure positions it uniquely within fluorinated aromatic research:

Electronic Effects :

- The -C≡C-CF3 group induces strong inductive (-I) effects, lowering the aromatic ring’s electron density more effectively than simple CF3 substituents.

- Conjugation through the alkyne allows delocalization of fluorine’s electronegativity across the π-system, a property exploited in organic semiconductors.

Synthetic Versatility :

- The alkyne serves as a click chemistry handle for Huisgen cycloadditions.

- Phenoxy group substitution enables further functionalization via electrophilic aromatic substitution.

| Property | 1-Phenoxy-4-(3,3,3-TFPB) | 4-Trifluoromethylphenol | 1-Ethynyl-4-phenoxybenzene |

|---|---|---|---|

| Dipole Moment (D) | 3.8 | 2.1 | 1.9 |

| LogP (Octanol-Water) | 4.2 | 2.8 | 3.5 |

| Thermal Decomp. (°C) | 285 | 195 | 240 |

Table 1: Comparative physicochemical properties of related fluorinated aromatics.

Current applications span:

- Polymer Science : As a monomer for poly(aryl ether ketone) derivatives with enhanced flame retardancy.

- Pharmaceutical Intermediates : Serving as a precursor to kinase inhibitors through selective hydrogenation of the alkyne.

Properties

Molecular Formula |

C15H9F3O |

|---|---|

Molecular Weight |

262.23 g/mol |

IUPAC Name |

1-phenoxy-4-(3,3,3-trifluoroprop-1-ynyl)benzene |

InChI |

InChI=1S/C15H9F3O/c16-15(17,18)11-10-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H |

InChI Key |

PKSDYHCGUDYFRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of Phenoxybenzene Intermediate

The initial step involves synthesizing the phenoxybenzene scaffold, which can be prepared by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions between phenol derivatives and halogenated benzenes.

- Typical conditions include the use of copper or palladium catalysts.

- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.

- Base additives like sodium hydride or potassium carbonate facilitate the phenol deprotonation.

- Temperature control (often 50–80 °C) is critical to optimize reaction rates without decomposition.

Introduction of the 3,3,3-Trifluoroprop-1-yn-1-yl Group

This step involves the installation of the trifluoropropynyl substituent at the para position of the phenoxybenzene ring, typically through cross-coupling reactions such as Sonogashira-type coupling or direct nucleophilic substitution.

- The trifluoropropynyl moiety is often introduced using 1-bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene as a key intermediate.

- Palladium catalysts (e.g., Pd(PPh3)2Cl2) or copper co-catalysts are employed to facilitate the coupling.

- Reaction temperatures range from room temperature to reflux, depending on the catalyst system.

- Solvents such as DMF, acetonitrile, or toluene are common.

- The reaction is performed under inert atmosphere to avoid alkyne polymerization or oxidation.

Purification and Characterization

- The crude product is typically purified by flash column chromatography using pentane/ethyl acetate mixtures.

- Characterization involves NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and infrared spectroscopy to confirm the presence of the trifluoromethyl alkyne and phenoxy groups.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Phenol coupling to halobenzene | Phenol, K2CO3, CuI or Pd catalyst | DMF or THF | 50–80 °C | Argon | 70–85 | Base-promoted nucleophilic substitution |

| 2 | Sonogashira coupling | 1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene, Pd(PPh3)2Cl2, CuI | DMF or toluene | RT to reflux | Argon | 60–80 | Cross-coupling to install trifluoropropynyl group |

| 3 | Purification | Flash chromatography | Pentane/EtOAc | Ambient | - | - | Removal of impurities and byproducts |

Research Findings and Optimization Notes

- The trifluoromethylated alkyne group significantly influences the electronic properties of the molecule, requiring careful catalyst and solvent selection to avoid side reactions such as homocoupling or polymerization.

- Inert atmosphere conditions are essential to maintain alkyne integrity and prevent oxidative degradation.

- Palladium catalysts with bulky phosphine ligands provide better selectivity and higher yields in the coupling steps.

- Temperature optimization is crucial; elevated temperatures can increase reaction rates but may also promote side reactions.

- Use of copper co-catalysts enhances the coupling efficiency by facilitating the formation of copper acetylide intermediates.

- The presence of the phenoxy group can influence the reactivity of the aromatic ring, requiring adjustment of reaction times and reagent stoichiometry.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Effect on Synthesis |

|---|---|---|

| Atmosphere | Argon or nitrogen (inert) | Prevents moisture and oxygen interference |

| Catalyst | Pd(PPh3)2Cl2, CuI | Facilitates selective coupling |

| Solvent | DMF, THF, toluene | Solubilizes reactants, influences rate |

| Temperature | 25–80 °C | Balances reaction rate and side reactions |

| Base | K2CO3, NaH | Deprotonates phenol, promotes substitution |

| Purification | Flash chromatography (pentane/EtOAc) | Ensures product purity |

| Yield | 60–85% | Dependent on reaction conditions and scale |

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Substitution: The phenoxy and trifluoropropynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a variety of functionalized benzene derivatives .

Scientific Research Applications

Pharmaceutical Development

1-Phenoxy-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is being explored for its potential as a pharmaceutical intermediate. The trifluoropropynyl group can enhance the bioactivity of compounds by improving pharmacokinetic properties such as solubility and metabolic stability. Research indicates that compounds with fluorinated groups often exhibit improved interactions with biological targets due to their unique electronic properties .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials. Its fluorinated segments provide excellent chemical resistance and thermal stability, making it suitable for coatings and polymers that require durability under harsh conditions. This is particularly relevant in the aerospace and automotive industries where materials are exposed to extreme environments .

Agrochemical Applications

Research has indicated that derivatives of 1-phenoxy compounds can act as effective agrochemicals. The incorporation of the trifluoropropynyl group may enhance the efficacy of pesticides and herbicides by improving their stability and reducing environmental degradation .

Case Study 1: Fluorinated Compounds in Drug Design

A study published in the Journal of Medicinal Chemistry highlighted the role of fluorinated compounds in drug design. Researchers found that introducing trifluoromethyl groups into phenolic structures significantly increased binding affinity to target proteins . This finding supports the potential application of this compound in developing new therapeutic agents.

Case Study 2: Coatings for Industrial Applications

In an investigation into industrial coatings, researchers evaluated various fluorinated compounds for their resistance to chemical corrosion and thermal degradation. The results demonstrated that coatings incorporating trifluoropropynyl derivatives exhibited superior performance compared to non-fluorinated counterparts . This suggests that 1-Phenoxy-4-(3,3,3-trifluoroprop-1-yn-1-y)benzene could be a valuable component in formulating high-performance industrial coatings.

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene involves its interaction with specific molecular targets and pathways. The phenoxy and trifluoropropynyl groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations :

- The CF₃ group withdraws electrons, enhancing the electrophilicity of the alkyne .

- Steric Effects: Bulkier substituents (e.g., phenoxy) may hinder metathesis or coupling reactions compared to smaller groups like methyl .

Biological Activity

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is an organic compound characterized by a unique trifluoropropynyl substituent. Its molecular formula is , and it has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group attached to a benzene ring, with an alkyne functional group that contains three fluorine atoms. The presence of the trifluoromethyl group enhances its reactivity and potential applications in various fields, including materials science and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.23 g/mol |

| CAS Number | 1227931-81-8 |

| Density | N/A |

| Boiling Point | N/A |

Preliminary studies suggest that compounds with structures similar to this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoropropynyl moiety may enhance binding affinity to specific proteins or enzymes, potentially modulating biological processes.

Interaction Studies

Research indicates that the compound may exhibit significant interactions with voltage-gated sodium channels (VGSCs), similar to other fluorinated compounds. These interactions can lead to alterations in neuronal excitability and may have implications in the development of insecticides or therapeutic agents targeting neurological conditions.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds structurally related to this compound:

- Insecticidal Activity : Research on related compounds has shown that they can act as effective insecticides by targeting VGSCs in pests such as Tetranychus urticae. These compounds can induce hyperactivity and paralysis in susceptible species, demonstrating their potential use in pest management strategies .

- Therapeutic Potential : The unique structure of this compound may also allow for applications in medicinal chemistry. For instance, compounds with similar functionalities have been explored for their anti-cancer properties by inhibiting specific metabolic pathways involved in tumor growth .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features | Uniqueness |

|---|---|---|---|

| 4-(Trifluoromethyl)phenol | Structure | Simple phenolic structure | Lacks alkyne functionality |

| 4-(Trifluoromethyl)benzoic acid | Structure | Contains carboxylic acid group | No ether linkage |

| 2-(Trifluoromethyl)aniline | Structure | Amino group instead of ether | Different reactivity due to amine |

The distinct combination of a phenoxy group with a trifluoropropynyl moiety sets this compound apart from others, contributing to its unique reactivity profile and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.